molecular formula C9H10O3 B1305846 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol CAS No. 39270-39-8

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Cat. No. B1305846
Key on ui cas rn: 39270-39-8
M. Wt: 166.17 g/mol
InChI Key: FFLHNBGNAWYMRH-UHFFFAOYSA-N
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Patent
US07741321B2

Procedure details

A mixture of (2,3-dihydro-benzo[1,4]dioxin-6-yl)methanol (10.6 g) in SOCl2 (10 mL) was stirred at room temperature for 10 min and then poured into ice-water. The organic layer was separated and the aqueous phase was extracted with dichloromethane (50 mL×3). The combined organic layers were washed with NaHCO3 (sat solution), water and brine, dried over Na2SO4 and concentrated to dryness to obtain 6-chloromethyl-2,3-dihydro-benzo[1,4]dioxine (12 g, 88% over two steps), which was used directly in next step.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([CH2:11]O)=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.O=S(Cl)[Cl:15]>>[Cl:15][CH2:11][C:9]1[CH:8]=[CH:7][C:6]2[O:1][CH2:2][CH2:3][O:4][C:5]=2[CH:10]=1

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)CO
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (50 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with NaHCO3 (sat solution), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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